molecular formula C12H10O5 B8782668 4-Acetyl-6-methoxy-1H-2-benzopyran-1,3(4H)-dione CAS No. 918662-40-5

4-Acetyl-6-methoxy-1H-2-benzopyran-1,3(4H)-dione

Cat. No. B8782668
M. Wt: 234.20 g/mol
InChI Key: NJCYEMDJSJLAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08211897B2

Procedure details

Following a literature procedure (Ind. J. Chem. Sec. B, 1986, 25B, 640-643), 2-carboxymethyl-4-methoxybenzoic acid (1.0 g; 4.8 mmol) was dissolved in a mixture of pyridine (1.4 mL) and acetic anhydride (8.6 mL; 9.3 g; 91 mmol) then stirred for 3 hours, during which time a solid had formed. The suspension was diluted with diethyl ether, filtered and the filter cake washed with diethyl ether. Yield: 905 mg (81%) of 4-acetyl-6-methoxyisochroman-1,3-dione.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
25B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
8.6 mL
Type
reactant
Reaction Step Four
Quantity
1.4 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C@H:2]([C:5](O)=[O:6])C[SeH].[C:8]([CH2:11][C:12]1[CH:20]=[C:19]([O:21][CH3:22])[CH:18]=[CH:17][C:13]=1[C:14]([OH:16])=[O:15])([OH:10])=O.C(OC(=O)C)(=O)C>N1C=CC=CC=1.C(OCC)C>[C:5]([CH:11]1[C:12]2[C:13](=[CH:17][CH:18]=[C:19]([O:21][CH3:22])[CH:20]=2)[C:14](=[O:15])[O:16][C:8]1=[O:10])(=[O:6])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](C[SeH])C(=O)O
Step Two
Name
25B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)(O)CC1=C(C(=O)O)C=CC(=C1)OC
Step Four
Name
Quantity
8.6 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
1.4 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
then stirred for 3 hours, during which time a solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had formed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake washed with diethyl ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)(=O)C1C(OC(C2=CC=C(C=C12)OC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.